molecular formula C43H70O15 B13900232 [4,5-Dihydroxy-2-[3,4,5-trihydroxy-2-[[14-hydroxy-15-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxan-4-yl]oxyoxan-3-yl] acetate

[4,5-Dihydroxy-2-[3,4,5-trihydroxy-2-[[14-hydroxy-15-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxan-4-yl]oxyoxan-3-yl] acetate

Cat. No.: B13900232
M. Wt: 827.0 g/mol
InChI Key: LFJNPJBIDAQEHH-UHFFFAOYSA-N
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Description

The compound (2S,3R,4S,5R)-4,5-Dihydroxy-2-{[(2R,3S,4R,5R,6R)-3,4,5-trihydroxy-2-({(1R,2S,3aS,5S,9aR,12aR)-2-hydroxy-1-[(2R,5S)-5-(2-hydroxy-2-propanyl)-2-methyltetrahydro-2-furanyl]-3a,6,6,12a-tetramethyltetradecahydro-1H-cyclopenta[a]cyclopropa[e]phenanthren-5-yl}oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-4-yl]oxy}tetrahydro-2H-pyran-3-yl acetate is a complex organic molecule. It features multiple hydroxyl groups and a unique arrangement of rings, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the protection and deprotection of hydroxyl groups, formation of glycosidic bonds, and stereoselective reactions to ensure the correct configuration of chiral centers. Specific reagents and catalysts are used to achieve these transformations under controlled conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of automated synthesis equipment and large-scale reactors to handle the complex multi-step process efficiently.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a useful probe for studying biological processes.

    Medicine: It has potential therapeutic applications due to its bioactive properties.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The exact mechanism of action depends on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    Molecular Modeling of Inorganic Compounds: Used for investigating complex structures.

Uniqueness

The uniqueness of (2S,3R,4S,5R)-4,5-Dihydroxy-2-{[(2R,3S,4R,5R,6R)-3,4,5-trihydroxy-2-({(1R,2S,3aS,5S,9aR,12aR)-2-hydroxy-1-[(2R,5S)-5-(2-hydroxy-2-propanyl)-2-methyltetrahydro-2-furanyl]-3a,6,6,12a-tetramethyltetradecahydro-1H-cyclopenta[a]cyclopropa[e]phenanthren-5-yl}oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-4-yl]oxy}tetrahydro-2H-pyran-3-yl acetate lies in its complex structure and the specific arrangement of its functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C43H70O15

Molecular Weight

827.0 g/mol

IUPAC Name

[4,5-dihydroxy-2-[3,4,5-trihydroxy-2-[[14-hydroxy-15-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxan-4-yl]oxyoxan-3-yl] acetate

InChI

InChI=1S/C43H70O15/c1-21(45)54-29-28(48)23(47)19-53-34(29)58-43(52)32(49)25(18-44)56-35(33(43)50)55-24-16-26-39(7)17-22(46)30(40(8)13-10-27(57-40)37(4,5)51)38(39,6)14-15-41(26)20-42(41)12-9-11-36(2,3)31(24)42/h22-35,44,46-52H,9-20H2,1-8H3

InChI Key

LFJNPJBIDAQEHH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C(C(COC1OC2(C(C(OC(C2O)OC3CC4C5(CC(C(C5(CCC46CC67C3C(CCC7)(C)C)C)C8(CCC(O8)C(C)(C)O)C)O)C)CO)O)O)O)O

Origin of Product

United States

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